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Compound of Interest

Compound Name: Thiol-PEG2-acid

Cat. No.: B1432149 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and protocols for utilizing Thiol-PEG2-
acid, a heterobifunctional linker, in bioconjugation. This linker is particularly valuable in drug

development, diagnostics, and surface modification applications due to its versatile reactivity

and the hydrophilic nature of its polyethylene glycol (PEG) spacer.

Introduction to Thiol-PEG2-acid
Thiol-PEG2-acid is a linker molecule featuring a terminal thiol (-SH) group and a carboxylic

acid (-COOH) group, separated by a two-unit polyethylene glycol (PEG) spacer.[1][2][3] This

structure offers dual functionality for sequential or orthogonal conjugation strategies.[4] The

PEG spacer enhances the solubility and stability of the resulting conjugates in aqueous

environments and can reduce the immunogenicity of conjugated proteins.[3]

The primary applications of Thiol-PEG2-acid revolve around its ability to connect two different

molecules. The carboxylic acid can be activated to react with primary amines (e.g., on proteins,

peptides, or antibodies) to form a stable amide bond. The thiol group can react with various

moieties, including maleimides, vinyl sulfones, and metal surfaces like gold or silver. This

makes it a versatile tool for creating antibody-drug conjugates (ADCs), functionalizing

nanoparticles, and immobilizing biomolecules on surfaces.
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Antibody-Drug Conjugates (ADCs): The carboxylic acid end can be conjugated to a targeting

antibody, while the thiol end can be linked to a cytotoxic drug, enabling targeted drug

delivery.

Protein and Peptide Pegylation: Covalently attaching Thiol-PEG2-acid to proteins or

peptides can improve their pharmacokinetic properties.

Surface Modification: The thiol group allows for the stable attachment of molecules to gold or

silver surfaces for applications in biosensors and diagnostics.

PROTACs: This linker can be used in the synthesis of Proteolysis Targeting Chimeras

(PROTACs), which are molecules designed to induce the degradation of specific target

proteins.

Reaction Chemistry
The versatility of Thiol-PEG2-acid lies in its two distinct reactive groups:

Carboxylic Acid Group: This group is typically activated using carbodiimide chemistry, most

commonly with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-

hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS. EDC activates the

carboxyl group to form a highly reactive O-acylisourea intermediate. This intermediate can

then react with a primary amine on a biomolecule to form a stable amide bond. The inclusion

of NHS or Sulfo-NHS enhances the efficiency of the reaction by forming a more stable NHS

ester intermediate, which is less susceptible to hydrolysis in aqueous solutions.

Thiol Group: The thiol group is nucleophilic and can readily react with electrophilic groups

such as maleimides through a Michael addition reaction to form a stable thioether bond. This

reaction is highly specific and efficient at neutral pH (6.5-7.5). The thiol group can also be

used to attach the linker to metal surfaces.

Experimental Protocols
Protocol 1: Two-Step EDC/Sulfo-NHS Conjugation of
Thiol-PEG2-acid to a Protein
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This protocol describes the activation of the carboxylic acid group of Thiol-PEG2-acid and its

subsequent conjugation to primary amines on a target protein.

Materials:

Thiol-PEG2-acid

Target protein (e.g., antibody) in an amine-free buffer (e.g., PBS)

Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0

Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5

EDC (1-Ethyl-3-[3-dimethylaminopropyl]carbodiimide)

Sulfo-NHS (N-hydroxysulfosuccinimide)

Quenching Solution: 1 M Tris-HCl, pH 8.5 or 1 M Glycine

Desalting columns or dialysis equipment for purification

Procedure:

Reagent Preparation:

Prepare fresh solutions of EDC and Sulfo-NHS in Activation Buffer immediately before

use. EDC is susceptible to hydrolysis.

Dissolve Thiol-PEG2-acid in an appropriate solvent (e.g., DMSO or DMF) to create a

stock solution.

Activation of Thiol-PEG2-acid:

In a microcentrifuge tube, add Thiol-PEG2-acid to the Activation Buffer.

Add a molar excess of EDC and Sulfo-NHS to the Thiol-PEG2-acid solution. A typical

starting point is a 5-10 fold molar excess of each.

Incubate the reaction for 15-30 minutes at room temperature with gentle mixing.
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Protein Preparation:

Dissolve the target protein in the Coupling Buffer at a concentration of 1-10 mg/mL.

Conjugation:

Add the activated Thiol-PEG2-acid solution to the protein solution. The molar ratio of the

linker to the protein should be optimized for the specific application, but a starting point of

10-20 fold molar excess of the linker is common.

Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle

stirring.

Quenching:

Add the Quenching Solution to the reaction mixture to a final concentration of 10-50 mM to

quench any unreacted NHS-ester.

Incubate for 15-30 minutes at room temperature.

Purification:

Remove excess, unreacted linker and byproducts by dialysis against PBS or by using a

desalting column.

Quantitative Data for EDC/Sulfo-NHS Conjugation
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Parameter
Recommended
Range/Value

Reference

pH for Activation 4.7 - 6.0

pH for Coupling 7.2 - 8.5

EDC Concentration 5 mM - 100 mM

Sulfo-NHS Concentration 5 mM - 100 mM

Molar Excess of Linker 10 - 20 fold

Reaction Time (Activation) 15 - 30 minutes

Reaction Time (Coupling) 2 hours (RT) to overnight (4°C)

Protocol 2: Conjugation of Thiol-PEG2-acid-Protein
Conjugate to a Maleimide-Activated Molecule
This protocol outlines the reaction between the thiol group of the newly formed Thiol-PEG2-
acid-protein conjugate and a maleimide-activated molecule (e.g., a drug or a fluorescent dye).

Materials:

Thiol-PEG2-acid-protein conjugate from Protocol 1

Maleimide-activated molecule

Reaction Buffer: Phosphate-buffered saline (PBS), pH 6.5-7.5, containing 1-10 mM EDTA

Reducing agent (optional): TCEP (tris(2-carboxyethyl)phosphine)

Desalting columns or dialysis equipment for purification

Procedure:

Preparation of Thiol-PEG2-acid-Protein Conjugate:

Ensure the conjugate is in the appropriate Reaction Buffer.
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If the thiol group has formed disulfide bonds, it may be necessary to reduce it. Add a 10-

fold molar excess of TCEP and incubate for 30 minutes at room temperature. Remove

excess TCEP using a desalting column.

Preparation of Maleimide-Activated Molecule:

Dissolve the maleimide-activated molecule in a minimal amount of an organic solvent like

DMSO or DMF and then dilute it in the Reaction Buffer.

Conjugation:

Add the maleimide-activated molecule solution to the Thiol-PEG2-acid-protein conjugate

solution. A 10-20 fold molar excess of the maleimide compound is recommended as a

starting point.

Incubate the reaction for 2 hours at room temperature or overnight at 4°C, protected from

light if using a fluorescent dye.

Purification:

Purify the final conjugate using a desalting column, dialysis, or size-exclusion

chromatography to remove unreacted maleimide molecules.

Quantitative Data for Thiol-Maleimide Conjugation
Parameter

Recommended
Range/Value

Reference

pH for Reaction 6.5 - 7.5

Molar Excess of Maleimide 10 - 20 fold

Reaction Time 2 hours (RT) to overnight (4°C)
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Caption: Workflow for the EDC/NHS activation and conjugation of Thiol-PEG2-acid to a

primary amine-containing biomolecule.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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